molecular formula C14H15FN2O B7628851 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide

1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide

Cat. No.: B7628851
M. Wt: 246.28 g/mol
InChI Key: PRVFOMMOEFSWNS-UHFFFAOYSA-N
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Description

1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopentane ring substituted with a cyano group and a carboxamide group, along with a 5-fluoro-2-methylphenyl group attached to the nitrogen atom of the carboxamide.

Properties

IUPAC Name

1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-10-4-5-11(15)8-12(10)17-13(18)14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVFOMMOEFSWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-methylaniline with cyclopentanone in the presence of a suitable catalyst to form the corresponding imine. This imine is then subjected to a cyanation reaction using a cyanating agent such as sodium cyanide or potassium cyanide to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluoro groups are replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Scientific Research Applications

1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

1-cyano-N-(5-fluoro-2-methylphenyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-cyano-N-(2-methylphenyl)cyclopentane-1-carboxamide: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    1-cyano-N-(5-chloro-2-methylphenyl)cyclopentane-1-carboxamide: Contains a chloro substituent instead of a fluoro group, which may influence its chemical properties and interactions.

    1-cyano-N-(5-fluoro-2-ethylphenyl)cyclopentane-1-carboxamide: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic characteristics.

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